molecular formula C8H11N3O3 B14923364 5-carbamoyl-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid

5-carbamoyl-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B14923364
M. Wt: 197.19 g/mol
InChI Key: PVMRSUBATBIETH-UHFFFAOYSA-N
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Description

5-carbamoyl-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid is a chemical compound with a unique structure that includes a pyrazole ring substituted with carbamoyl and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-carbamoyl-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a β-keto ester, followed by functional group modifications to introduce the carbamoyl and carboxylic acid groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-carbamoyl-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-carbamoyl-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-carbamoyl-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-carbamoyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.

    5-carbamoyl-1-(propan-2-yl)-1H-pyrazole-3-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.

Uniqueness

5-carbamoyl-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H11N3O3

Molecular Weight

197.19 g/mol

IUPAC Name

5-carbamoyl-1-propan-2-ylpyrazole-3-carboxylic acid

InChI

InChI=1S/C8H11N3O3/c1-4(2)11-6(7(9)12)3-5(10-11)8(13)14/h3-4H,1-2H3,(H2,9,12)(H,13,14)

InChI Key

PVMRSUBATBIETH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)C(=O)O)C(=O)N

Origin of Product

United States

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